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Compound of Interest

Compound Name: Roseorubicin B

Cat. No.: B14152545 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

anthracycline antibiotic, Roseorubicin B. Due to the limited availability of publicly accessible,

complete experimental datasets for this specific compound, this document presents a

compilation of expected spectroscopic characteristics based on its known chemical structure

and data from closely related analogues. The experimental protocols provided are detailed

methodologies for acquiring such data.

Chemical Structure and Properties
Roseorubicin B is an anthracycline antibiotic with the following properties:

Property Value

CAS Number 70559-01-2

Molecular Formula C₃₆H₄₈N₂O₁₁

Molecular Weight 684.77 g/mol

Chemical Structure
A tetracyclic aglycone linked to a daunosamine

sugar moiety.
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The following tables summarize the expected spectroscopic data for Roseorubicin B based on

the analysis of its functional groups and comparison with related anthracyclines like

doxorubicin and daunorubicin.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for Roseorubicin B

Proton
Expected Chemical
Shift (ppm)

Multiplicity Notes

Aromatic Protons 7.0 - 8.0 m

Protons on the

anthracycline ring

system.

Anomeric Proton 5.0 - 5.5 d or br s
Proton on C-1' of the

daunosamine sugar.

Methine Protons 3.5 - 4.5 m
Protons on the sugar

ring and aglycone.

Methylene Protons 1.5 - 3.0 m

Protons on the sugar

ring and ethyl side

chain.

Methyl Protons 1.2 - 1.5 d or t

Protons of the methyl

group on the sugar

and the ethyl group.

Hydroxyl Protons Variable br s

Phenolic and alcoholic

protons, often

exchangeable with

D₂O.

Amine Protons Variable br s

Protons of the amino

group on the sugar,

exchangeable.

Table 2: Predicted ¹³C NMR Chemical Shifts for Roseorubicin B
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Carbon
Expected Chemical Shift
(ppm)

Notes

Carbonyl Carbons 180 - 210
Ketone and quinone carbonyls

in the aglycone.

Aromatic Carbons 110 - 160
Carbons of the tetracyclic

aromatic system.

Anomeric Carbon 95 - 105
C-1' of the daunosamine

sugar.

Oxygenated Carbons 60 - 80
Carbons bonded to oxygen in

the sugar and aglycone.

Nitrogenated Carbon 45 - 55
C-3' of the daunosamine

sugar.

Aliphatic Carbons 10 - 40
Methyl, methylene, and

methine carbons.

Mass Spectrometry (MS)
Table 3: Expected Mass Spectrometry Fragmentation for Roseorubicin B

m/z (Expected) Ion Fragmentation Pathway

685.33 [M+H]⁺ Protonated molecular ion.

667.32 [M+H - H₂O]⁺ Loss of a water molecule.

525.18 [Aglycone+H]⁺

Cleavage of the glycosidic

bond, loss of the daunosamine

sugar.

Varies -
Further fragmentation of the

aglycone and sugar moieties.

Infrared (IR) Spectroscopy
Table 4: Expected Infrared Absorption Bands for Roseorubicin B
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Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3200 - 3600 O-H, N-H Stretching (broad)

2850 - 3000 C-H (sp³) Stretching

~1710 C=O (Ketone) Stretching

~1620 C=O (Quinone) Stretching

1580, 1450 C=C (Aromatic) Stretching

1000 - 1300 C-O Stretching

Experimental Protocols
NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra would be acquired on a Bruker Avance spectrometer

operating at a proton frequency of 500 MHz or higher. The sample (5-10 mg) would be

dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, containing 0.1%

tetramethylsilane (TMS) as an internal standard. For ¹H NMR, a standard pulse sequence

would be used. For ¹³C NMR, a proton-decoupled pulse sequence would be employed. 2D

NMR experiments, such as COSY, HSQC, and HMBC, would be performed to aid in the

complete assignment of all proton and carbon signals.

Mass Spectrometry
High-resolution mass spectra would be obtained using an electrospray ionization (ESI) source

coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample would be dissolved in

a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and introduced into the

ESI source via direct infusion or after separation by liquid chromatography (LC). The instrument

would be operated in positive ion mode to observe the protonated molecular ion and its

fragment ions. Tandem mass spectrometry (MS/MS) experiments would be conducted to

elucidate the fragmentation pathways by selecting the parent ion and subjecting it to collision-

induced dissociation (CID).

Infrared Spectroscopy
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The infrared spectrum would be recorded using a Fourier-transform infrared (FTIR)

spectrometer. The sample could be prepared as a KBr pellet by grinding a small amount of the

compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively,

the spectrum could be obtained using an attenuated total reflectance (ATR) accessory by

placing a small amount of the solid sample directly onto the ATR crystal. The spectrum would

be recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Signaling Pathway and Mechanism of Action
Roseorubicin B, as an anthracycline, is expected to exert its anticancer effects through

multiple mechanisms, primarily involving its interaction with DNA and the generation of reactive

oxygen species (ROS).
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Caption: Proposed mechanism of action for Roseorubicin B.

Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and characterization of

Roseorubicin B.
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Caption: Workflow for Roseorubicin B isolation and analysis.

To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of
Roseorubicin B: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14152545#roseorubicin-b-spectroscopic-data-nmr-
ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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